Tropodithietic acid
Overview
Description
Tropodithietic acid is a sulfur-containing antibiotic produced by marine bacteria, particularly those in the Roseobacter clade such as Phaeobacter inhibens . This compound is known for its broad-spectrum antimicrobial activity and unique structure, which includes a dithiet moiety fused to tropone-2-carboxylic acid .
Mechanism of Action
Target of Action
Tropodithietic acid (TDA) is a broad-spectrum antibiotic produced by marine bacteria . It primarily targets unwanted marine pathogens, promoting the health of microscopic algae . TDA is active against a wide range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi .
Mode of Action
TDA operates through a mechanism similar to polyether antibiotics . It collapses the proton motive force via a proton antiport mechanism, where extracellular protons are exchanged for cytoplasmic cations . The α-carboxy-tropone substructure of TDA facilitates this process: the proton can be carried on the carboxyl group, while the basicity of the tropylium ion aids in cation export .
Biochemical Pathways
The biosynthesis of TDA involves a unique mechanism of sulfur introduction, distinct from known mechanisms in holomycin, thiomarinol A, and gliotoxin biosynthesis .
Biochemical Analysis
Biochemical Properties
TDA is known to interact with a variety of biomolecules. It is a broad-spectrum antibiotic produced by the marine bacterium R. gallaeciensis . It is active against a variety of Gram-negative α-proteobacteria, γ-proteobacteria, and flavobacteria as well as Gram-positive actinobacteria strains
Cellular Effects
TDA exerts significant effects on various types of cells and cellular processes. It has been shown to cause morphological changes and cytotoxic effects in mammalian clonal cell lines of neuronal and glial origin at a concentration of 0.3–0.5 µg/mL (1.4–2.4 µM) . It influences cell function by causing a breakdown of the mitochondrial membrane potential, activating extracellular signal-regulated kinases ERK1/2, and inducing the small heat shock protein HSP32/HO-1 .
Molecular Mechanism
The molecular mechanism of TDA involves its interaction with biomolecules at the molecular level. It has been suggested that TDA collapses the proton motive force by a proton antiport mechanism, in which extracellular protons are exchanged for cytoplasmic cations
Temporal Effects in Laboratory Settings
The effects of TDA change over time in laboratory settings. After more than 300 generations exposed to sub-MIC and MIC concentrations of a TDA-containing extract, strains tolerant to 2× the MIC of TDA for wild-type strains were selected . The tolerance disappeared after one passage in medium without TDA extract .
Metabolic Pathways
TDA is involved in several metabolic pathways. It is hypothesized that TDA derives from phenylacetic acid (PAA) catabolism . The interception of PAA catabolism via an enoyl-CoA dehydratase encoded in the biosynthetic gene cluster (BGC) has been suggested .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tropodithietic acid is biosynthesized by marine bacteria through a complex pathway involving several genes and enzymes. The biosynthesis starts from phenylalanine and requires the paaABCDE and paaG genes of the upper phenylacetic acid catabolon . The sulfur atoms are introduced via nucleophilic attack of S-thiocysteine to the Michael acceptor of tropone-2-carboxylic acid coenzyme A ester, followed by oxidative elimination of cysteine .
Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using genetically engineered strains of Phaeobacter inhibens. Optimization of growth conditions, such as nutrient availability and biofilm formation, can enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Tropodithietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction typically yields the corresponding alcohols or thiols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Tropodithietic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Holomycin: Another sulfur-containing antibiotic with a different mechanism of sulfur incorporation.
Thiomarinol A: A marine antibiotic with a distinct biosynthetic pathway.
Gliotoxin: A sulfur-containing compound with a different mode of action.
Uniqueness: Tropodithietic acid is unique due to its dual function as both an antibiotic and a signaling molecule. It acts as an autoinducer of its own synthesis, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFCMITWMARUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336703 | |
Record name | Tropodithietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750590-18-2 | |
Record name | Tropodithietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 750590-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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